3-(Methacrylamido)-1-(2,2,2-trifluoroethyl)-2-pyrazolin-5-one

Description

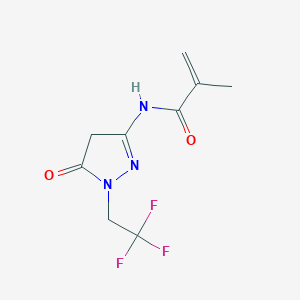

3-(Methacrylamido)-1-(2,2,2-trifluoroethyl)-2-pyrazolin-5-one is a pyrazolinone derivative featuring a methacrylamido group at position 3 and a 2,2,2-trifluoroethyl substituent at position 1. The pyrazolinone core (a five-membered ring with two adjacent nitrogen atoms and a ketone group) provides a versatile scaffold for chemical modifications. Although specific data on this compound are unavailable in the provided evidence, its structural analogs offer insights into its properties and applications.

Properties

CAS No. |

29572-45-0 |

|---|---|

Molecular Formula |

C9H10F3N3O2 |

Molecular Weight |

249.19 g/mol |

IUPAC Name |

2-methyl-N-[5-oxo-1-(2,2,2-trifluoroethyl)-4H-pyrazol-3-yl]prop-2-enamide |

InChI |

InChI=1S/C9H10F3N3O2/c1-5(2)8(17)13-6-3-7(16)15(14-6)4-9(10,11)12/h1,3-4H2,2H3,(H,13,14,17) |

InChI Key |

GCCGCXWGQXBAJI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)NC1=NN(C(=O)C1)CC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methacrylamido)-1-(2,2,2-trifluoroethyl)-2-pyrazolin-5-one typically involves the following steps:

Formation of Methacrylamido Intermediate: The methacrylamido group can be introduced through the reaction of methacrylic acid with an appropriate amine under acidic conditions.

Introduction of Trifluoroethyl Group: The trifluoroethyl group is often introduced via nucleophilic substitution reactions using trifluoroethyl halides.

Cyclization to Form Pyrazolinone Ring: The final step involves cyclization to form the pyrazolinone ring, which can be achieved through various cyclization reactions, often under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Methacrylamido)-1-(2,2,2-trifluoroethyl)-2-pyrazolin-5-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.

Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-(Methacrylamido)-1-(2,2,2-trifluoroethyl)-2-pyrazolin-5-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

Industry: Used in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Methacrylamido)-1-(2,2,2-trifluoroethyl)-2-pyrazolin-5-one involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrazolinone ring can participate in various biochemical reactions. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

The table below compares the target compound with analogs from the evidence, focusing on core structures, substituents, synthesis, and applications:

Key Observations:

- Core Structure Differences: Pyrazolinone (target) vs. Pyrazoline () lacks the ketone group, reducing conjugation but improving stability for optoelectronic applications.

Substituent Effects :

- The trifluoroethyl group (target and ) enhances hydrophobicity and electron-withdrawing effects, which may improve bioavailability in pharmaceuticals or durability in polymers.

- Methacrylamido (target) vs. thienyl () or triazolyl (): The methacrylamido group enables crosslinking, suggesting applications in polymer chemistry, whereas thienyl/triazolyl groups are common in drug design.

Physical and Chemical Properties

- Melting Points: Pyrazolo[3,4-d]pyrimidine derivatives () exhibit higher melting points (~223–226°C) due to crystallinity from planar aromatic cores . The target compound’s pyrazolinone core may reduce symmetry, lowering its melting point.

- Spectroscopic Data : provides ¹H NMR shifts for trifluoroethylated pyrazines (δ = 4.97–8.80) , which could guide characterization of the target compound.

Biological Activity

3-(Methacrylamido)-1-(2,2,2-trifluoroethyl)-2-pyrazolin-5-one is a pyrazolone derivative with potential biological activities. This compound is characterized by its unique trifluoroethyl group, which may influence its pharmacological properties. Understanding its biological activity is essential for exploring its applications in medicinal chemistry and drug development.

- Chemical Formula : C₉H₁₀F₃N₃O₂

- CAS Number : 29572-45-0

- Molecular Weight : 229.19 g/mol

Biological Activity Overview

The biological activities of pyrazolone derivatives, including this compound, have been extensively studied. These compounds are known to exhibit a range of pharmacological effects, including:

- Anticancer Activity : Some pyrazolone derivatives have shown promising cytotoxicity against various cancer cell lines. For instance, derivatives similar to the compound have demonstrated significant cytotoxic effects in assays such as the Brine Shrimp Lethality Assay .

- Anti-inflammatory Properties : Pyrazolone compounds are often evaluated for their anti-inflammatory effects. The presence of the methacrylamido group may enhance these properties, making the compound a potential candidate for treating inflammatory diseases .

- Antimicrobial Activity : Research indicates that pyrazolone derivatives possess antibacterial and antifungal properties. The trifluoroethyl substitution may contribute to increased potency against specific microbial strains .

Cytotoxicity Studies

A study evaluating various pyrazolone derivatives found that compounds similar to this compound exhibited notable cytotoxicity against cancer cell lines. The effectiveness was measured using different assays, revealing that some derivatives had IC50 values in the low micromolar range .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 5.0 | HeLa |

| Compound B | 3.5 | MCF-7 |

| This compound | TBD | TBD |

Anti-inflammatory Activity

In a separate investigation into the anti-inflammatory properties of pyrazolone derivatives, it was observed that certain compounds significantly reduced inflammation markers in vitro. This suggests that the methacrylamido group may enhance the anti-inflammatory action of the pyrazolone nucleus .

Antimicrobial Testing

Research has indicated that halogenated pyrazolones exhibit strong antimicrobial activity. The addition of trifluoroethyl groups has been linked to increased efficacy against both Gram-positive and Gram-negative bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.